2-Methyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
The compound of interest, 2-Methyloctahydropyrrolo[3,4-c]pyrrole, is a derivative of the pyrrolopyrrole class, which is a group of compounds known for their diverse applications in organic electronics and potential in medicinal chemistry. Although the provided papers do not directly discuss 2-Methyloctahydropyrrolo[3,4-c]pyrrole, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to 2-Methyloctahydropyrrolo[3,4-c]pyrrole, involves a multi-step process starting from indolin-3-one and includes a Horner-Wadsworth-Emmons reaction followed by reductive cyclization . Similarly, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles are synthesized using a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . These methods highlight the potential for creating diverse derivatives through functionalization and cyclization reactions, which could be applicable to the synthesis of 2-Methyloctahydropyrrolo[3,4-c]pyrrole.
Molecular Structure Analysis
The molecular structure of pyrrolopyrrole derivatives is characterized by their bicyclic ring systems. For instance, hexahydro-2H-thieno[2,3-c]pyrrole derivatives exhibit a polar bicyclic scaffold with single diastereomers, as confirmed by X-ray diffraction studies . The structure of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would likely share similar conformational properties, with potential for generating libraries of 3D-shaped molecules.
Chemical Reactions Analysis
Pyrrolopyrrole derivatives undergo various chemical reactions that enhance their utility in organic synthesis. For example, pyrrolo[1,2-a]quinoline derivatives are formed from 2-methylquinolines, aldehydes, and alkynoates via a catalyst-free dehydration/[3 + 2] cycloaddition . Additionally, dihydropyrano[3,2-b]pyrrol-5-ones are synthesized through N-heterocyclic carbene-catalyzed [3+3] annulations . These reactions demonstrate the reactivity of the pyrrolopyrrole core and suggest possible pathways for modifying 2-Methyloctahydropyrrolo[3,4-c]pyrrole.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrrole derivatives are influenced by their substitution patterns. For instance, tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles display strong blue fluorescence and high quantum yields of fluorescence, with potential for optoelectronic applications . The presence of electron-withdrawing or electron-donating substituents can significantly alter the optical properties of these compounds . The properties of 2-Methyloctahydropyrrolo[3,4-c]pyrrole would be expected to vary depending on its specific substituents and molecular conformation.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Process : 2-Methyloctahydropyrrolo[3,4-c]pyrrole has been synthesized through a multi-step process from 1-methylpyrrole-3,4-dicarboxylic acid. This synthesis contributes to the understanding of bicyclic ring systems in chemistry (Ohnmacht et al., 1983).
Carbon-13 NMR Study : Detailed carbon-13 NMR studies have been conducted on 2-Methyloctahydropyrrolo[3,4-c]pyrrole, aiding in the complete assignment of chemical shifts for this compound. This research is pivotal for understanding the molecular structure and behavior in different chemical environments (Ohnmacht et al., 1983).
Applications in Pharmaceuticals and Materials
Pharmaceuticals and Optoelectronic Materials : Pyrrole compounds, including 2-Methyloctahydropyrrolo[3,4-c]pyrrole, have shown a wide range of applications in pharmaceuticals and optoelectronic materials. Their utility as intermediates in natural products has sparked new efforts in finding efficient synthetic methods for pyrrole compounds (Khajuria et al., 2016).
Antifungal Activity : Dihydropyrrole derivatives, closely related to 2-Methyloctahydropyrrolo[3,4-c]pyrrole, have demonstrated significant in vitro antifungal activity against various fungal species. This suggests potential use in developing new antimycotic drugs (Dabur et al., 2005).
Insecticidal Efficacy
- Stored-Product Pest Control : Pyrrole derivatives have been evaluated for their insecticidal efficacy against stored-product pests. These compounds showed varying degrees of effectiveness, suggesting their potential as novel control tools against such pests (Boukouvala et al., 2019).
Electrochemical and Optical Applications
Electrochromic Applications : Schiff base derivatives with pyrrole rings, including 2-Methyloctahydropyrrolo[3,4-c]pyrrole analogs, have been explored for their electrochromic applications. The oligomers of these compounds show potential in electrochemical and optical technologies (Kaya et al., 2014).
Enantioselective Electrodes : Polymers synthesized from chiral pyrrole monomers have been used for the electrochemical reduction of prochiral organic molecules. This research opens avenues for the development of enantioselective electrodes in analytical chemistry (Schwientek et al., 1999).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514019 | |
Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
86732-28-7 | |
Record name | 2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80514019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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